molecular formula C12H28ClN B1198900 Laurylamine hydrochloride CAS No. 929-73-7

Laurylamine hydrochloride

Cat. No.: B1198900
CAS No.: 929-73-7
M. Wt: 221.81 g/mol
InChI Key: TWFQJFPTTMIETC-UHFFFAOYSA-N
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Description

Laurylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H28ClN and its molecular weight is 221.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrophobic Films : Fredon et al. (2002) explored the covalent binding of laurylamine chains to maize bran heteroxylan to produce hydrophobic plastic films. The process involved periodic oxidation followed by reductive amination, with studies on kinetic aspects and over-oxidation effects. The degree of substitution of these films was found to vary based on experimental conditions, affecting their mechanical properties (Fredon et al., 2002).

  • Expansion of Smectite : Lee and Peacor (1986) verified that treatment of smectite with laurylamine hydrochloride leads to expansion, which may be observed in ion-milled samples through transmission electron microscopy. However, this method introduces ambiguities in differentiating between some smectites and illites (Lee & Peacor, 1986).

  • Photo-Catalytic Activity : Adachi et al. (2000) synthesized titania nanotubes with high photo-catalytic activity using a system of this compound and tetraisopropyl orthotitanate modified with acetylacetone. These nanotubes exhibited crystal structures of anatase and showed significantly higher photo-catalytic activity compared to other materials (Adachi et al., 2000).

  • Super-Hydrophobic Films : Wang et al. (2013) fabricated a zinc-laurylamine complex film with super-hydrophobic properties on a zinc surface using an electrolysis method. This film demonstrated effective corrosion inhibition in a simulated marine environment, although its super-hydrophobic property declined due to saline water penetration during deliquescence (Wang et al., 2013).

  • Flotation of Quartz : Liu et al. (2017) investigated the use of a novel surfactant, N,N-Bis(2-hydroxypropyl)laurylamine (NHPA), synthesized with laurylamine, as a collector in the flotation of quartz. They explored its adsorption behavior and flotation performance, finding it to exhibit excellent floatability and selectivity on quartz over a certain pH range (Liu et al., 2017).

  • Effects on Liver Mitochondria : Lees (1967) studied the effects of laurylamine on respiration and related reactions of liver mitochondria in vitro. At low concentrations, laurylamine increased various respiratory states and decreased acceptor control and ADP:O ratios, among other effects (Lees, 1967).

  • Silica Nanotube Formation : Adachi et al. (2000) elucidated the formation processes of silica nanotubes using a this compound and tetraethoxysilane system. They examined the evolution of shape and size of surfactant/silicate molecular assemblies, contributing to the understanding of silica nanotube formation (Adachi et al., 2000).

Safety and Hazards

Laurylamine hydrochloride is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It should be handled with care and kept away from strong oxidants as it can cause burning on contact .

Mechanism of Action

Target of Action

Laurylamine hydrochloride is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants . The primary targets of this compound are therefore the interfaces between different phases in a system, such as between oil and water in an emulsion .

Mode of Action

As a surfactant, this compound operates by adsorbing at the interfaces between different phases. This reduces the energy needed to effect changes in the system, such as the dispersion of oil droplets in water . The compound’s long hydrocarbon chain is hydrophobic, or ‘water-fearing’, while its amine group is hydrophilic, or ‘water-loving’. This dual nature allows it to interact with both oil and water phases, stabilizing mixtures and preventing them from separating .

Biochemical Pathways

As a surfactant, it is known to influence processes such as emulsification, wetting, and dispersion . These processes are crucial in various biological and industrial contexts, from the digestion of fats in the human body to the formulation of pharmaceuticals and cosmetics .

Result of Action

The action of this compound results in the stabilization of mixtures, such as emulsions, by reducing the surface tension at the interface between different phases . This can have various effects depending on the context. For example, in the formulation of a cosmetic cream, it could result in a smoother, more evenly mixed product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the solution, and the temperature . Understanding these influences can be crucial for optimizing its use in different applications.

Biochemical Analysis

Biochemical Properties

Laurylamine hydrochloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. For instance, this compound can form micelles in aqueous solutions, which can solubilize hydrophobic molecules and facilitate their interaction with enzymes and proteins. This compound is known to interact with membrane proteins, altering their structure and function. Additionally, this compound can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of ion channels and transporters, leading to changes in ion flux and cellular homeostasis. It can also modulate the expression of genes involved in stress response and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell membrane permeability and facilitating drug delivery. At high doses, it can be toxic and cause adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in the biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. This compound can also affect the metabolism of other compounds by modulating the activity of metabolic enzymes. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of this compound within cells can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

dodecan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFQJFPTTMIETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044322
Record name Dodecylamine hydrochloride
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Molecular Weight

221.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Dodecylamine hydrochloride
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Vapor Pressure

0.00000008 [mmHg]
Record name Dodecylamine hydrochloride
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CAS No.

929-73-7
Record name Dodecylammonium chloride
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Record name 1-Dodecanamine, hydrochloride (1:1)
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Record name Dodecylamine hydrochloride
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Record name Dodecylammonium chloride
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Record name LAURYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dodecylamine hydrochloride (DAH) interacts with negatively charged surfaces primarily through electrostatic attraction. The positively charged dodecylammonium ion (DAH+) adsorbs onto the negatively charged surface, neutralizing surface charge and potentially reversing it to positive. [, , , ]

ANone: The adsorption of DAH can significantly alter the target material's properties, including:

  • Wettability: DAH adsorption renders hydrophilic surfaces hydrophobic. [, , , ] This is crucial in applications like flotation, where DAH facilitates the attachment of air bubbles to mineral surfaces. [, , , ]
  • Morphology: DAH acts as a structure-directing agent in the synthesis of nanomaterials. Its self-assembly into micellar structures templates the formation of materials like silica nanotubes. [, , , , ]

ANone: The molecular formula of dodecylamine hydrochloride is C12H28ClN. Its molecular weight is 221.81 g/mol.

A: While the provided research doesn't include specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize DAH. FTIR can confirm the presence of characteristic functional groups, while NMR provides insights into the molecule's structure and dynamics. []

ANone: pH significantly affects the ionization state of DAH, influencing its behavior.

  • At low pH: DAH exists primarily as the cationic dodecylammonium ion (DAH+), promoting adsorption onto negatively charged surfaces. [, , ]
  • At high pH: DAH transitions to the neutral dodecylamine form, reducing its electrostatic attraction to surfaces. [] This shift in charge affects its effectiveness as a flotation agent, with optimal flotation observed at a pH where both forms coexist. []

ANone: The presence of other ions, particularly electrolytes, can significantly impact DAH's behavior.

  • Increased ionic strength: Can screen electrostatic interactions between DAH and charged surfaces, potentially reducing its adsorption. [, ]
  • Specific ion effects: Certain ions can interact directly with DAH or the target surface, further modifying its performance. [, ] For instance, divalent cations like Mg2+ can enhance the interaction of anionic surfactants with DAH, influencing the properties of mixed surfactant films. []

ANone: While DAH is primarily known as a surfactant, its use in catalytic applications is limited. The provided research doesn't highlight any specific catalytic properties of DAH.

A: While the provided research doesn't extensively cover computational studies on DAH, techniques like molecular dynamics (MD) simulations can be employed to investigate its interactions with surfaces at the molecular level. [] These simulations can provide valuable insights into adsorption mechanisms, orientation of DAH molecules on surfaces, and the influence of factors like pH and ionic strength. []

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